2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid
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Overview
Description
2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a difluoromethyl group and an aminoacetic acid moiety, making it a subject of interest for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent modifications to introduce the difluoromethyl group and the aminoacetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.
Reduction: : The difluoromethyl group can be reduced to a difluoromethane derivative.
Substitution: : The pyrazole ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like alkyl halides and amines can be employed under appropriate conditions.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Production of difluoromethane derivatives.
Substitution: : Generation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid can be utilized to study enzyme inhibition and protein interactions. Its difluoromethyl group can enhance binding affinity to target proteins.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. It can serve as a lead compound for the design of new therapeutic agents targeting various diseases.
Industry
In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group enhances binding affinity to target proteins, while the aminoacetic acid moiety can interact with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Difluoromethylpyrazole derivatives: : These compounds share the difluoromethyl group but may have different substituents on the pyrazole ring.
Aminoacetic acid derivatives: : These compounds contain the aminoacetic acid moiety but lack the difluoromethyl group.
Uniqueness
2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid is unique due to the combination of the difluoromethyl group and the aminoacetic acid moiety, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O2/c1-4-5(10-3-6(13)14)2-11-12(4)7(8)9/h2,7,10H,3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIPYYCIMQXLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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